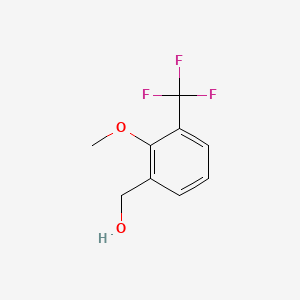
2-Methoxy-3-(trifluoromethyl)benzyl alcohol
説明
2-Methoxy-3-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-3-(trifluoromethyl)benzyl alcohol is a compound of significant interest due to its unique structural features and potential biological activities. The presence of methoxy and trifluoromethyl groups enhances its chemical properties, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.15 g/mol. The structure includes:
- A benzyl alcohol moiety characterized by a hydroxymethyl group (-CH₂OH).
- A methoxy group (-OCH₃) at the para position.
- A trifluoromethyl group (-CF₃) at the meta position.
These functional groups contribute to the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, research indicates that derivatives of benzyl alcohol, including those with trifluoromethyl substitutions, show potent inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against multidrug-resistant strains |
| Escherichia coli | 4 | Moderate activity |
| Pseudomonas aeruginosa | >256 | Limited efficacy |
The minimal inhibitory concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen in clinical infections .
Anticancer Properties
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study examined the effects of several benzyl alcohol derivatives on cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited significant cytotoxicity. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.
The biological activity of this compound can be attributed to:
- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Induction of oxidative stress : The trifluoromethyl group may enhance the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
- Modulation of enzyme activity : The methoxy group can influence the binding affinity of the compound to various enzymes involved in metabolic pathways.
Future Directions and Research Needs
While preliminary data on the biological activity of this compound is promising, further studies are essential to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future research include:
- In vivo studies : To assess the efficacy and safety profile in animal models.
- Structure-activity relationship (SAR) analysis: To identify which modifications enhance biological activity.
- Clinical trials : To evaluate therapeutic applications in humans, particularly in treating resistant bacterial infections or specific cancer types.
特性
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHNFSKLDVXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















